molecular formula C11H14N2O4S B1234383 Olivanic acid CAS No. 64761-66-6

Olivanic acid

Cat. No.: B1234383
CAS No.: 64761-66-6
M. Wt: 270.31 g/mol
InChI Key: HFTVKHFILHLXJF-NSCUHMNNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Mechanism of Action

Olivanic acids possess a “carbapenem backbone” and act as broad-spectrum β-lactams . They are relatively resistant to hydrolysis by most β-lactamases, and in some cases, act as “slow substrates” or inhibitors of β-lactamases . This ability to inhibit β-lactamases serves as a major rationale for the use of this class of β-lactams .

Future Directions

The development of new antibiotics, including those based on olivanic acid and other β-lactams, is a critical area of research . The emergence of multidrug-resistant pathogens poses a serious threat to the clinical utility of these drugs . Therefore, continued development of these versatile and potent compounds is essential .

Preparation Methods

Synthetic Routes and Reaction Conditions: Olivanic acid is primarily obtained through fermentation processes involving Streptomyces species. The production involves culturing the bacteria in specific media under controlled conditions. The fermentation broth is then processed to isolate and purify the this compound .

Industrial Production Methods: Industrial production of this compound involves large-scale fermentation using optimized strains of Streptomyces. The fermentation conditions, such as temperature, pH, and nutrient composition, are carefully controlled to maximize yield. After fermentation, the compound is extracted and purified using techniques like solvent extraction, chromatography, and crystallization .

Chemical Reactions Analysis

Types of Reactions: Olivanic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can exhibit different biological activities .

Properties

IUPAC Name

3-[(E)-2-aminoethenyl]sulfanyl-6-(1-hydroxyethyl)-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O4S/c1-5(14)8-6-4-7(18-3-2-12)9(11(16)17)13(6)10(8)15/h2-3,5-6,8,14H,4,12H2,1H3,(H,16,17)/b3-2+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFTVKHFILHLXJF-NSCUHMNNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1C2CC(=C(N2C1=O)C(=O)O)SC=CN)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C1C2CC(=C(N2C1=O)C(=O)O)S/C=C/N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64761-66-6
Record name Olivanic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064761666
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Olivanic acid
Reactant of Route 2
Olivanic acid
Reactant of Route 3
Olivanic acid
Reactant of Route 4
Olivanic acid
Reactant of Route 5
Olivanic acid
Reactant of Route 6
Olivanic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.